molecular formula C14H8Cl2F2N4O B3036054 1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-28-7

1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B3036054
CAS No.: 338961-28-7
M. Wt: 357.1 g/mol
InChI Key: XNSOWXFDLBNDLE-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound that belongs to the class of tetraazoles. Tetraazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-5-methoxybenzene and 2,6-difluorobenzene.

    Formation of Intermediates: These starting materials undergo various chemical reactions, such as halogenation, nitration, and reduction, to form intermediates.

    Cyclization: The key step involves the cyclization of intermediates to form the tetraazole ring. This is usually achieved through the use of azide compounds and suitable catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. Common techniques include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
  • 1-(2,4-dichloro-5-methoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole
  • 1-(2,4-dichlorophenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-triazole

Uniqueness

1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both chloro and fluoro substituents, along with the methoxy group, can lead to distinct interactions with molecular targets and different pharmacokinetic profiles.

Properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F2N4O/c1-23-12-6-11(7(15)5-8(12)16)22-14(19-20-21-22)13-9(17)3-2-4-10(13)18/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSOWXFDLBNDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=C(C=CC=C3F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
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1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
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1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
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1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
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1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 6
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1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole

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